Cas no 383136-11-6 (1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde)

1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde compound featuring a pyrrole moiety linked to a 3-methylpyridine ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both aldehyde and nitrogen-containing heterocycles allows for versatile functionalization, enabling applications in cross-coupling reactions, condensation processes, and the synthesis of complex molecular frameworks. Its well-defined chemical properties and stability under controlled conditions ensure consistent performance in research and industrial settings. The compound is typically handled under inert conditions to preserve its reactivity and purity.
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde structure
383136-11-6 structure
Product Name:1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS No:383136-11-6
MF:C11H10N2O
MW:186.20990228653
MDL:MFCD02665158
CID:1077648
PubChem ID:3159602
Update Time:2025-10-18

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
    • 1-(3-methyl-2-pyridyl)pyrrole-2-carbaldehyde
    • 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
    • AC1MKMD4
    • BBL022278
    • CTK7I0110
    • MolPort-000-147-832
    • SBB010740
    • 383136-11-6
    • 1-(3-Methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde, AldrichCPR
    • CS-0451908
    • 1-(3-methyl-2-pyridyl)-1H-pyrrole-2-carbaldehyde
    • STK895505
    • DA-19591
    • DTXSID30390188
    • AKOS000295535
    • SB62896
    • 1-(3-methylpyridin-2-yl)pyrrole-2-carbaldehyde
    • MDL: MFCD02665158
    • Inchi: 1S/C11H10N2O/c1-9-4-2-6-12-11(9)13-7-3-5-10(13)8-14/h2-8H,1H3
    • InChI Key: JNHAQORIZICKLY-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CN1C1C(C)=CC=CN=1

Computed Properties

  • Exact Mass: 186.07900
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • PSA: 34.89000
  • LogP: 1.99320

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:383136-11-6)1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Order Number:A1086255
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:26
Price ($):276.0
Email:sales@amadischem.com

Additional information on 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Introduction to 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-11-6)

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, identified by the Chemical Abstracts Service Number 383136-11-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde features a fused system of a pyrrole ring and a pyridine moiety, with a methyl substituent at the 3-position of the pyridine ring and an aldehyde group at the 2-position of the pyrrole ring. The unique structural arrangement of this molecule imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The compound's significance is further underscored by its potential applications in medicinal chemistry, particularly in the development of small-molecule inhibitors targeting various biological pathways. Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their prevalence in natural products and their favorable pharmacokinetic profiles. The 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde scaffold aligns well with these trends, offering a versatile platform for structural modifications and derivatization.

In the context of modern pharmaceutical research, this compound has garnered attention for its role as an intermediate in synthesizing more complex molecules. The aldehyde functionality at the 2-position of the pyrrole ring serves as a reactive site for further chemical transformations, such as condensation reactions with hydrazines or amines to form Schiff bases, or participation in Michael addition reactions. These transformations are pivotal in generating libraries of compounds for high-throughput screening (HTS) to identify lead candidates for drug development.

One of the most compelling aspects of 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is its potential in modulating enzyme activity. Pyrrole and pyridine derivatives are well-documented for their interactions with enzymes such as kinases, proteases, and oxidoreductases. The presence of both rings in this compound suggests that it may exhibit inhibitory effects on target enzymes involved in diseases like cancer, inflammation, and neurodegeneration. Preliminary computational studies have indicated that the compound can adopt multiple conformations, which may enhance its binding affinity to biological targets.

Recent experimental studies have begun to explore the pharmacological properties of derivatives derived from 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde. For instance, researchers have synthesized several analogs and evaluated their efficacy in vitro. These studies have revealed promising results, particularly in terms of anti-inflammatory and anti-proliferative activities. The methyl group on the pyridine ring appears to play a crucial role in modulating the compound's bioactivity, influencing both its solubility and binding interactions.

The synthesis of 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde itself is an intriguing challenge due to the complexity of its structure. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. Advances in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have provided more efficient pathways for constructing the desired heterocyclic framework. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the compound's structure post-synthesis.

The role of computational chemistry in studying 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding modes, estimate affinity constants, and design novel derivatives with enhanced properties. These virtual approaches complement experimental work by providing insights into how structural changes affect biological activity. For example, docking studies have been used to identify optimal positions for substituents that could improve binding to target enzymes.

In conclusion, 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-11-6) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and reactivity make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will undoubtedly play a pivotal role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:383136-11-6)1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
A1086255
Purity:99%
Quantity:1g
Price ($):276.0
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